Pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol
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Overview
Description
Pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol is a complex organic compound that features a unique combination of pyridine, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may exhibit similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.
Piperidine derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness: Pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol is unique due to the combination of its three distinct moieties, which may contribute to its potential as a multifunctional therapeutic agent. The presence of the trimethoxyphenyl group further enhances its biological activity and specificity.
Properties
IUPAC Name |
pyridin-2-yl-[1-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-29-18-8-7-16(21(30-2)22(18)31-3)23-25-19(32-26-23)14-27-12-9-15(10-13-27)20(28)17-6-4-5-11-24-17/h4-8,11,15,20,28H,9-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLPKBVXXKUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(C4=CC=CC=N4)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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